N-Isobutyryl-d7-glycine
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Overview
Description
N-Isobutyryl-d7-glycine is a deuterium-labeled derivative of N-Isobutyryl-glycine. It is a stable isotope-labeled compound, often used in scientific research for tracing and quantitation purposes. The compound has a molecular formula of C6H4D7NO3 and a molecular weight of 152.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Isobutyryl-d7-glycine involves the incorporation of deuterium into the N-Isobutyryl-glycine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotopes. The process involves the synthesis of the compound in large batches, ensuring high purity and consistency. The production methods are designed to meet the stringent requirements of scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: N-Isobutyryl-d7-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-Isobutyryl-d7-glycine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of N-Isobutyryl-d7-glycine involves its role as a stable isotope tracer. By incorporating deuterium, the compound can be distinguished from its non-labeled counterpart in various analytical techniques. This allows researchers to track its movement and transformation within biological systems, providing valuable insights into metabolic pathways and drug interactions .
Comparison with Similar Compounds
N-Isobutyryl-glycine: The non-deuterated form of the compound.
N-Butyryl-glycine: A similar compound with a butyryl group instead of an isobutyryl group.
N-Acetyl-glycine: Another related compound with an acetyl group
Uniqueness: N-Isobutyryl-d7-glycine is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise quantitation and tracing, making it a valuable tool in various scientific studies .
Properties
CAS No. |
1330037-23-4 |
---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
152.201 |
IUPAC Name |
2-[[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i1D3,2D3,4D |
InChI Key |
DCICDMMXFIELDF-UAVYNJCWSA-N |
SMILES |
CC(C)C(=O)NCC(=O)O |
Synonyms |
N-(2-methyl-1-oxopropyl-d7)glycine; N-Isobutyryl-d7-glycine; |
Origin of Product |
United States |
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